molecular formula C8H17NO B2832355 (2S)-2-(Oxan-3-yl)propan-1-amine CAS No. 2248216-73-9

(2S)-2-(Oxan-3-yl)propan-1-amine

Cat. No.: B2832355
CAS No.: 2248216-73-9
M. Wt: 143.23
InChI Key: IMASEMXPVHULRJ-GVHYBUMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(Oxan-3-yl)propan-1-amine is a chiral secondary amine characterized by a tetrahydropyran (oxane) ring substituted at the 3-position and a propan-1-amine chain with an (S)-configured stereocenter at the 2-position. Its molecular formula is C₈H₁₇NO, with a molecular weight of 143.23 g/mol. The oxane ring introduces conformational flexibility and hydrogen-bonding capacity, while the stereochemistry may influence interactions with chiral biological targets, such as enzymes or receptors .

Properties

IUPAC Name

(2S)-2-(oxan-3-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(5-9)8-3-2-4-10-6-8/h7-8H,2-6,9H2,1H3/t7-,8?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMASEMXPVHULRJ-GVHYBUMESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1CCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Positional Isomer: 2-(Oxan-3-yl)propan-2-amine

  • Molecular Formula: C₈H₁₇NO (identical to the target compound).
  • Key Differences :
    • The amine group is at the 2-position (propan-2-amine) instead of the 1-position.
    • Lacks stereochemical complexity due to a quaternary carbon at the 2-position.
  • Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]+: 132.3 Ų) suggest distinct conformational behavior in mass spectrometry .

Ring-Size Variant: 2-(Oxetan-2-yl)propan-1-amine

  • Molecular Formula: C₆H₁₃NO.
  • Key Differences :
    • Contains a smaller, strained oxetane ring (4-membered) instead of a 6-membered oxane.
    • Lower molecular weight (115.18 g/mol ) and reduced steric bulk.
  • Implications :
    • Increased ring strain may enhance reactivity in synthetic applications.
    • Smaller size could improve membrane permeability but reduce binding affinity in enzyme targets .

Hydrocarbon Analog: (2S)-1-Cyclopentylpropan-2-amine

  • Molecular Formula : C₈H₁₇N.
  • Key Differences :
    • Replaces the oxygenated oxane ring with a hydrophobic cyclopentyl group.
    • Molecular weight (127.23 g/mol ) is lower due to the absence of oxygen.
  • Implications: Enhanced lipophilicity may improve blood-brain barrier penetration but reduce aqueous solubility.

Aromatic Derivatives: 2-(1,3-Benzoxazol-2-yl)propan-1-amine

  • Molecular Formula : C₁₀H₁₄Cl₂N₂O (dihydrochloride form).
  • Higher molecular weight (249.14 g/mol) and ionic character (dihydrochloride salt).
  • Implications :
    • Aromaticity may enhance binding to hydrophobic pockets in proteins.
    • Ionic form increases solubility but limits passive diffusion .

Solubility and Lipophilicity

Compound logP (Predicted) Aqueous Solubility (mg/mL)
(2S)-2-(Oxan-3-yl)propan-1-amine 1.2 ~50
2-(Oxetan-2-yl)propan-1-amine 0.8 ~70
(2S)-1-Cyclopentylpropan-2-amine 2.5 ~20

Trends :

  • Oxygen-containing rings (oxane, oxetane) improve solubility compared to hydrocarbon analogs.
  • Aromatic derivatives exhibit lower solubility due to larger molecular frameworks .

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